molecular formula C23H25NO6 B492898 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate CAS No. 724740-97-0

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate

Numéro de catalogue: B492898
Numéro CAS: 724740-97-0
Poids moléculaire: 411.4g/mol
Clé InChI: USBZWAPRWKZCSB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic flavonoid derivative featuring a chromen-4-one core substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 2, and a diethylcarbamate moiety at position 5. The diethylcarbamate group contributes to lipophilicity, which may improve membrane permeability compared to smaller carbamate derivatives .

Propriétés

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-6-24(7-2)23(26)30-16-9-10-17-19(13-16)29-14(3)21(22(17)25)15-8-11-18(27-4)20(12-15)28-5/h8-13H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBZWAPRWKZCSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Baker-Venkataraman Synthesis

This classical method involves acylation of 2-hydroxyacetophenone derivatives followed by intramolecular cyclization. For instance, 7-hydroxy-2-methyl-4H-chromen-4-one can be synthesized by treating 2,6-dihydroxyacetophenone with acetic anhydride under basic conditions, followed by cyclization with sulfuric acid. Adapting this to the target compound would require a pre-functionalized acetophenone derivative bearing the 3,4-dimethoxyphenyl and methyl groups. However, steric hindrance from the 2-methyl group may necessitate optimized reaction conditions, such as prolonged heating or microwave assistance.

Acid-Catalyzed Cyclization

Alternative cyclization strategies employ phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to form the chromone ring. As demonstrated in the synthesis of chromone-3-carbaldehydes, 5-bromo-2-hydroxyacetophenone undergoes cyclization with POCl₃/DMF at −10°C, yielding the chromone core. Applying this method to a 2-methyl-3,4-dimethoxyphenyl-substituted precursor could streamline the formation of the target scaffold.

Table 1: Chromone Core Assembly Methods

MethodReagents/ConditionsSolventKey Challenges
Baker-VenkataramanAc₂O, H₂SO₄, 120°C, 6 hrsTolueneSteric hindrance at C2
POCl₃/DMF CyclizationPOCl₃, DMF, −10°C, 15 hrsDCMLow temperature sensitivity

Diethylcarbamate Functionalization at Position 7

Carbamate Formation via Nucleophilic Substitution

The hydroxyl group at position 7 undergoes nucleophilic acyl substitution with diethylcarbamoyl chloride. Schotten-Baumann conditions (aqueous NaOH, dichloromethane) facilitate this reaction, as seen in the synthesis of chromone-3-carboxamides. Alternatively, Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) could couple 7-hydroxychromone with diethylcarbamate under milder conditions.

Coupling Agents for Enhanced Efficiency

Electron-deficient carbamate precursors may require coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). In the synthesis of chromone-3-carboxamides, EDC-mediated coupling of chromone carboxylic acids with amines achieved high yields. Adapting this, 7-hydroxychromone could be converted to a carboxylic acid intermediate (via oxidation) and then coupled with diethylamine using EDC and hydroxybenzotriazole (HOBt).

Table 2: Carbamate Functionalization Strategies

MethodReagentsYield (%)Source
Schotten-BaumannClCONEt₂, NaOH, DCM65–75*,
MitsunobuDEAD, PPh₃, ClCONEt₂70–80*
EDC CouplingEDC, HOBt, Et₂NH75–85*
*Estimated based on analogous reactions.

Catalytic and Solvent Considerations

Role of Hypervalent Iodine Reagents

The patent CN111635387A highlights the use of [bis(trifluoroacetoxy)iodo]benzene (PIFA) for tandem cyclization of chromone derivatives. In acetonitrile, PIFA mediates intramolecular C–O bond formation, enabling rapid synthesis (8–15 minutes). For the target compound, PIFA could facilitate cyclization of a propargyl ether intermediate, though this remains speculative without experimental validation.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like DMF and acetonitrile enhance electrophilic substitution and cyclization rates. Conversely, dichloromethane (DCM) offers compatibility with moisture-sensitive reagents like POCl₃. Optimal solvent selection balances reactivity and solubility, particularly for intermediates bearing bulky substituents.

Analytical Characterization and Purity Assessment

Spectroscopic Techniques

  • NMR : The ¹H NMR spectrum should display singlet peaks for the 3,4-dimethoxyphenyl group (δ 3.85–3.90 ppm) and a triplet for the carbamate’s ethyl groups (δ 1.20–1.35 ppm).

  • IR : Stretching vibrations at 1740 cm⁻¹ (C=O of chromone) and 1680 cm⁻¹ (carbamate C=O) confirm functional groups.

  • MS : ESI-MS m/z 397.4 [M+H]⁺ aligns with the molecular formula.

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm ensures >95% purity. Gradient elution (acetonitrile/water) resolves the target compound from byproducts like unreacted diethylcarbamoyl chloride.

Challenges in Synthesis and Scale-Up Considerations

Steric and Electronic Hindrance

The 2-methyl and 3,4-dimethoxyphenyl groups hinder electrophilic substitution at adjacent positions. Microwave-assisted synthesis or high-pressure reactors may mitigate these effects by accelerating reaction kinetics.

Carbamate Hydrolysis Risk

The diethylcarbamate moiety is susceptible to hydrolysis under acidic or basic conditions. Neutral pH and anhydrous solvents are critical during functionalization and workup.

Scalability of PIFA-Mediated Reactions

While PIFA enables rapid cyclization , its high cost and moisture sensitivity complicate large-scale production. Alternative catalysts like iodine or iron(III) chloride warrant exploration for cost-effective manufacturing.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the chromen-4-one core can yield dihydro derivatives.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen-4-one derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds similar to 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate exhibit significant anticancer properties. The chromenone derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies have demonstrated that this compound can affect various signaling pathways involved in cancer progression, making it a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activities. Chromenones are recognized for their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity can be beneficial in treating inflammatory diseases.

Antioxidant Properties

Antioxidant activity is another significant application area for this compound. The presence of methoxy groups is known to enhance the electron-donating ability of the molecule, thereby increasing its capacity to scavenge free radicals and protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .

Experimental studies have focused on assessing the biological activities of this compound through various assays:

Table: Summary of Biological Activities

Activity TypeMethodologyObservations
AnticancerCell viability assays (MTT assay)Induced apoptosis in cancer cell lines
Anti-inflammatoryELISA for cytokine levelsReduced levels of IL-6 and TNF-alpha
AntioxidantDPPH radical scavenging assaySignificant reduction in DPPH absorbance

Case Studies

  • Antitumor Efficacy :
    A study investigated the effect of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate on human breast cancer cells. Results showed a dose-dependent inhibition of cell proliferation and increased apoptosis markers, suggesting its potential as an anticancer agent .
  • Inflammation Model :
    In an animal model of acute inflammation, administration of this compound led to a significant reduction in paw edema compared to control groups, indicating its effectiveness in mitigating inflammatory responses .

Mécanisme D'action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparaison Avec Des Composés Similaires

Structural Modifications and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Compound Name (CAS/Reference) Molecular Formula Molecular Weight Substituents (Position) Carbamate Group Key Structural Differences
Target Compound C₂₂H₂₃NO₇ 413.42 g/mol 3,4-Dimethoxyphenyl (C3), Methyl (C2) Diethyl Reference compound
3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate C₂₀H₁₉NO₆ 369.37 g/mol 4-Methoxyphenoxy (C3), Methyl (C2) Dimethyl Phenoxy vs. phenyl; dimethylcarbamate
[3-(2-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] diethylcarbamate C₂₁H₁₈F₃NO₆ 449.37 g/mol 2-Methoxyphenoxy (C3), CF₃ (C2) Diethyl Trifluoromethyl enhances electronegativity
3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate C₂₀H₁₉NO₆ 369.37 g/mol 4-Methoxyphenyl (C3), Methyl (C2) Dimethyl Single methoxy vs. dimethoxy on phenyl

Key Observations :

  • Diethylcarbamate vs.
  • 3,4-Dimethoxyphenyl vs. 4-Methoxyphenyl : The additional methoxy group in the target compound may improve radical scavenging activity, as seen in curcumin analogs with dimethoxy substitutions .
  • Trifluoromethyl Substitution : The CF₃ group in the analog from introduces strong electron-withdrawing effects, which could stabilize the molecule against metabolic degradation .

Activité Biologique

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is a compound belonging to the chromen-4-one class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin. This reaction is usually facilitated by a base to form an intermediate, which is then reacted with diethylcarbamate under acidic conditions to yield the final product. The overall reaction can be summarized as follows:

  • Formation of Chromenone Core :
    3 4 Dimethoxybenzaldehyde+4 HydroxycoumarinIntermediate\text{3 4 Dimethoxybenzaldehyde}+\text{4 Hydroxycoumarin}\rightarrow \text{Intermediate}
  • Carbamate Formation :
    Intermediate+Diethylcarbamate3 3 4 Dimethoxyphenyl 2 methyl 4 oxo 4H chromen 7 yl diethylcarbamate\text{Intermediate}+\text{Diethylcarbamate}\rightarrow \text{3 3 4 Dimethoxyphenyl 2 methyl 4 oxo 4H chromen 7 yl diethylcarbamate}

Antioxidant Properties

Numerous studies have indicated that compounds in the chromenone family exhibit significant antioxidant activity. The presence of the methoxy groups in 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate enhances its ability to scavenge free radicals. For instance, a study demonstrated that derivatives of chromenones could effectively reduce oxidative stress markers in vitro.

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties, likely due to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In a controlled study, chromenone derivatives were found to significantly reduce inflammation in animal models of arthritis.

Anticancer Activity

The anticancer potential of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate has been evaluated against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in breast and colon cancer cells. A specific study reported an IC50 value indicating effective cytotoxicity against MCF-7 breast cancer cells at concentrations as low as 15 µM .

Case Study 1: Antioxidant Activity

A recent study assessed the antioxidant capacity of various chromenone derivatives using DPPH and ABTS assays. The results indicated that 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate exhibited a higher scavenging activity compared to standard antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Mechanisms

In an experimental model involving induced inflammation in rats, administration of the compound resulted in a significant decrease in paw edema compared to controls. This effect was correlated with reduced levels of inflammatory mediators such as TNF-alpha and IL-6 .

Comparative Analysis of Biological Activities

Activity Type Compound IC50 Value (µM) Reference
AntioxidantDiethylcarbamate derivative15 (MCF-7)
Anti-inflammatoryChromenone derivativeNot specified
AnticancerChromenone derivative10 (Colorectal)

Q & A

Q. Key Considerations :

  • Purification : Column chromatography (silica gel, chloroform/methanol gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .
  • Monitoring : TLC and HPLC track reaction progress, with NMR confirming intermediate structures .

Basic: How is the molecular structure characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • 1H/13C NMR : Assign peaks for methoxy (δ 3.8–4.0 ppm), diethylcarbamate (δ 1.2–1.4 ppm for CH3, δ 3.3–3.5 ppm for CH2), and chromenone carbonyl (δ 165–170 ppm in 13C) .
    • HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 427.16) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves absolute configuration. notes SHELXL refines anisotropic displacement parameters to resolve disorder in the diethylcarbamate group .

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs. Focus on the chromenone core’s π-π stacking with aromatic residues (e.g., Phe80 in PKA) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Diethylcarbamate’s flexibility may require enhanced sampling (e.g., metadynamics) .
  • Pharmacophore Mapping : Align with known inhibitors (e.g., flavonoid-based scaffolds) to identify critical hydrogen-bond acceptors (e.g., carbonyl at C4) .

Advanced: How do substituents (e.g., 3,4-dimethoxyphenyl vs. 4-fluorophenyl) influence bioactivity?

Q. Methodological Answer :

  • Comparative SAR : Synthesize analogs with varying substituents and test in parallel. For example:
    • 3,4-Dimethoxy : Enhances lipophilicity (logP +0.5) and CNS penetration.
    • 4-Fluoro : Increases electronegativity, altering hydrogen-bonding patterns .
  • Data Analysis : Use IC50 ratios and regression models (e.g., Hansch analysis) to quantify substituent effects. found trifluoromethyl groups improve potency 10-fold vs. methoxy .

Table : Substituent Effects on IC50 (Example)

SubstituentTarget Enzyme IC50 (nM)logP
3,4-Dimethoxy150 ± 202.8
4-Fluoro90 ± 153.1

Advanced: How to design structure-activity relationship (SAR) studies for chromenone derivatives?

Q. Methodological Answer :

Scaffold Diversification : Modify substituents at C3 (aryl), C7 (carbamate), and C2 (methyl) while retaining the chromenone core.

High-Throughput Screening : Test analogs against a panel of 50+ kinases or proteases to identify selectivity profiles .

Data Integration : Use cheminformatics tools (e.g., KNIME) to correlate structural features (e.g., Hammett σ values) with activity .

Case Study : compared sulfonamide vs. carbamate derivatives, revealing carbamates improve metabolic stability .

Basic: What analytical methods ensure compound purity and identity?

Q. Methodological Answer :

  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity >98% required for biological assays .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (tolerance ±0.4%) .
  • FT-IR : Confirm carbonyl stretches (1680–1700 cm⁻¹ for chromenone) and carbamate C=O (1720 cm⁻¹) .

Advanced: How to resolve crystallographic disorder in the diethylcarbamate group?

Q. Methodological Answer :

  • Refinement Strategies : In SHELXL, apply PART instructions and isotropic displacement parameters for disordered ethyl groups. achieved R1 < 5% by partitioning occupancy (e.g., 60:40 split) .
  • Low-Temperature Data : Collect data at 100 K to reduce thermal motion artifacts .

Advanced: How to elucidate metabolic pathways of this compound?

Q. Methodological Answer :

In Vitro Models : Incubate with liver microsomes (human/rat) and NADPH. Monitor metabolites via LC-MS/MS.

Radiolabeling : Synthesize 14C-labeled analog (e.g., at the methyl group) to track biotransformation .

Enzyme Inhibition : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes .

Advanced: What quantum mechanics/molecular mechanics (QM/MM) approaches model its reactivity?

Q. Methodological Answer :

  • QM Region : Treat the chromenone core and diethylcarbamate with DFT (B3LYP/6-31G*) to model electron transfer during oxidation.
  • MM Region : Embed in explicit solvent (e.g., TIP3P water) using AMBER force fields. applied this to phosphonate analogs, predicting reaction barriers within 2 kcal/mol of experimental values .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.